N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide

Description

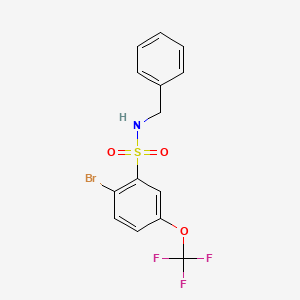

Chemical Structure: N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide (CAS: 951885-49-7) is a sulfonamide derivative characterized by a benzene ring substituted with bromine at position 2, a trifluoromethoxy group at position 5, and a benzenesulfonamide moiety linked to an N-benzyl group. Its molecular formula is C₁₄H₁₀BrF₃NO₃S, with a molecular weight of 426.25 g/mol .

Synthesis and Purity: The compound is commercially available with a purity of ≥95% (as per Combi-Blocks, HC-6244), synthesized via sulfonylation of the corresponding benzylamine intermediate followed by halogenation and trifluoromethoxy substitution .

Sulfonamides are historically significant in drug development (e.g., sulfa drugs), and halogenated variants often exhibit enhanced metabolic stability .

Properties

IUPAC Name |

N-benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO3S/c15-12-7-6-11(22-14(16,17)18)8-13(12)23(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUAOFDEHBVKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650524 | |

| Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-49-7 | |

| Record name | 2-Bromo-N-(phenylmethyl)-5-(trifluoromethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms contributing to its activity.

This compound can be synthesized through various methods that typically involve the introduction of the benzyl and trifluoromethoxy groups onto a sulfonamide scaffold. The compound's structure is characterized by the presence of a bromine atom and a trifluoromethoxy group, which are crucial for its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound, showing promising results in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for these compounds ranged from 2.93 µM to 19.53 µM, indicating potent anti-proliferative effects compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Doxorubicin | MCF-7 | 4.30 ± 0.84 | |

| N-Benzyl-5-bromoindolin-2-one (similar structure) | MCF-7 | 2.93 ± 0.47 |

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Cycle Progression : Studies using flow cytometry have shown that related compounds can induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .

- Apoptotic Pathways : The compound has been linked to alterations in apoptotic markers such as caspases and Bcl-2 family proteins, which are critical in regulating programmed cell death .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. These studies typically employ the MTT assay to determine cell viability post-treatment.

In Vivo Studies

While in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profile of this compound. Future studies should focus on animal models to assess pharmacokinetics and therapeutic windows.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide (HC-6244) with analogous sulfonamides and halogenated aromatic compounds (data synthesized from , and 5):

| Compound Name | CAS Number | Substituents | Purity | Key Structural Differences | Potential Applications |

|---|---|---|---|---|---|

| This compound | 951885-49-7 | 2-Br, 5-CF₃O, N-benzyl | 95% | Reference compound; trifluoromethoxy group | Medicinal chemistry, enzyme inhibition |

| N-Benzyl 3-bromo-5-trifluoromethylbenzenesulfonamide | 951885-22-6 | 3-Br, 5-CF₃, N-benzyl | 98% | Bromine at position 3; CF₃ instead of CF₃O | Enhanced lipophilicity for CNS targets |

| N-(2-Hydroxyethyl) 2-bromo-5-fluorobenzamide | 951884-16-5 | 2-Br, 5-F, N-(2-hydroxyethyl) | N/A | Benzamide core; hydroxyl group | Antibacterial agents, solubility modifier |

| 3-Amino-N-(4-fluorophenyl)benzenesulfonamide | 953717-92-5 | 3-NH₂, N-(4-F-phenyl) | N/A | Amino group at position 3; fluorophenyl substituent | Antifolate agents, kinase inhibitors |

| 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | 1215206-00-0 | Pyridinone core; 3-Br, 5-CF₃, N-benzyl | 98% | Heterocyclic core (pyridinone) | Antiviral or anticancer scaffolds |

Key Comparative Insights :

Replacing CF₃O with CF₃ (as in 951885-22-6) increases hydrophobicity, favoring blood-brain barrier penetration, while CF₃O may improve metabolic stability via resistance to oxidative degradation .

Core Structure Variations: Pyridinone derivatives (e.g., 1215206-00-0) exhibit distinct electronic properties due to their heterocyclic core, enabling π-π stacking interactions in enzyme binding pockets, unlike the purely aromatic benzenesulfonamide scaffold of HC-6244 .

Biological Activity Trends :

- While HC-6244 lacks explicit activity data, N-benzyl sulfonamides with halogen/trifluoromethyl groups (e.g., 951885-22-6) are frequently explored as kinase or protease inhibitors. The trifluoromethoxy group in HC-6244 may mimic tyrosine or phenylalanine residues in target proteins .

- N-(2-Hydroxyethyl) benzamides (951884-16-5) prioritize solubility, making them suitable for aqueous formulations, whereas HC-6244’s benzyl group may favor membrane permeability .

Resistance and Selectivity :

- In influenza inhibitors (), N-benzyl piperidines rely on π-stacking with aromatic residues (e.g., F9HA2). By analogy, HC-6244’s benzyl and bromine substituents could engage similar interactions, but its sulfonamide group may limit cross-resistance with piperidine-based antivirals .

Research Findings and Implications

- Synthetic Accessibility : HC-6244 and its analogs are synthetically tractable, with Combi-Blocks offering gram-to-kilogram scales, supporting high-throughput screening campaigns .

- Unmet Potential: Despite structural similarities to bioactive sulfonamides, HC-6244’s specific pharmacological profile remains underexplored. Enzyme Inhibition: Screening for carbonic anhydrase or cyclooxygenase (COX) isoforms, given sulfonamides’ historical roles in these targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.